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Compound of Interest

Compound Name:
2-Chloro-6-

trifluoromethylbenzothiazole

Cat. No.: B068386 Get Quote

An In-depth Technical Guide to 2-Chloro-6-trifluoromethylbenzothiazole (CAS No. 159870-

86-7)

Introduction
2-Chloro-6-trifluoromethylbenzothiazole is a halogenated heterocyclic compound that has

garnered significant interest in the field of medicinal chemistry. Its unique structural features,

particularly the reactive 2-chloro group and the electron-withdrawing trifluoromethyl group,

make it a valuable building block for the synthesis of a diverse range of biologically active

molecules. This technical guide provides a comprehensive overview of 2-Chloro-6-
trifluoromethylbenzothiazole, including its physicochemical properties, a detailed synthesis

protocol with mechanistic insights, its applications in drug discovery, and essential safety and

handling information. This document is intended for researchers, scientists, and professionals

in the field of drug development and organic synthesis.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-6-
trifluoromethylbenzothiazole is presented in the table below.
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Property Value Source

CAS Number 159870-86-7 [1]

Molecular Formula C₈H₃ClF₃NS [1]

Molecular Weight 237.63 g/mol [1]

IUPAC Name
2-chloro-6-(trifluoromethyl)-1,3-

benzothiazole
[1]

SMILES
C1=CC2=C(C=C1C(F)

(F)F)SC(=N2)Cl
[1]

InChI Key
YIRRVMGAKFESLR-

UHFFFAOYSA-N
[1]

Synthesis and Mechanism
The synthesis of 2-Chloro-6-trifluoromethylbenzothiazole is most commonly achieved from

2-amino-6-trifluoromethylbenzothiazole via a Sandmeyer-type reaction. This section provides a

detailed experimental protocol and an explanation of the underlying chemical principles.

Experimental Protocol: Synthesis of 2-Chloro-6-
trifluoromethylbenzothiazole
This protocol is adapted from established procedures for the conversion of 2-

aminobenzothiazoles to 2-chlorobenzothiazoles.

Materials:

2-Amino-6-trifluoromethylbenzothiazole

Copper(II) chloride (CuCl₂)

tert-Butyl nitrite

Acetonitrile

1N Hydrochloric acid
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Ethyl acetate

Anhydrous magnesium sulfate

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

In a three-necked flask equipped with a condenser and a magnetic stirrer, suspend

copper(II) chloride (1.2 equivalents) in acetonitrile.

To this suspension, add tert-butyl nitrite (1.5 equivalents) and stir the mixture for 10 minutes

at room temperature. The color of the solution may change, indicating the formation of a

reactive complex.

In a separate container, dissolve 2-amino-6-trifluoromethylbenzothiazole (1.0 equivalent) in a

minimal amount of acetonitrile.

Slowly add the solution of 2-amino-6-trifluoromethylbenzothiazole dropwise to the reaction

mixture. The addition rate should be controlled to maintain the reaction temperature.

After the addition is complete, heat the reaction mixture to 65 °C and maintain this

temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute it with an excess

of 1N hydrochloric acid aqueous solution.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

volumes).

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

Concentrate the organic phase under reduced pressure to yield the crude product. The

product can be further purified by column chromatography on silica gel if necessary.
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Causality Behind Experimental Choices:

Copper(II) chloride and tert-Butyl nitrite: This combination is a classic reagent system for the

Sandmeyer reaction, which efficiently converts an amino group to a chloro group via a

diazonium salt intermediate.

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and

facilitate the reaction without participating in it.

Heating to 65 °C: The application of heat helps to promote the decomposition of the

diazonium intermediate and the formation of the final product.

Acidic workup: The use of hydrochloric acid helps to quench any remaining reactive species

and facilitates the separation of the organic product from aqueous-soluble byproducts.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 2-Chloro-6-trifluoromethylbenzothiazole.

Spectroscopic Characterization
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The structural confirmation of 2-Chloro-6-trifluoromethylbenzothiazole is typically achieved

using a combination of spectroscopic techniques:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

corresponding to the protons on the benzothiazole ring. The chemical shifts and coupling

patterns will be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the

molecule, including the carbon bearing the trifluoromethyl group and the carbon at the 2-

position attached to the chlorine atom.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding

to the molecular weight of the compound (237.63 g/mol ), along with a characteristic isotopic

pattern for the presence of one chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the C=N stretching of the thiazole ring and the C-F stretching of the trifluoromethyl group.

Chemical Reactivity and Applications in Drug
Discovery
The chemical reactivity of 2-Chloro-6-trifluoromethylbenzothiazole is dominated by the

electrophilic nature of the carbon at the 2-position and the influence of the trifluoromethyl group

on the benzothiazole ring.

Reactivity of the 2-Chloro Group: The chlorine atom at the 2-position is a good leaving group,

making this position susceptible to nucleophilic aromatic substitution. This allows for the

facile introduction of various functional groups, such as amines, thiols, and alcohols, to

generate a library of derivatives.

Influence of the 6-Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl

group enhances the electrophilicity of the 2-position, making it more reactive towards

nucleophiles. It also increases the lipophilicity of the molecule, a property that is often

beneficial for drug candidates as it can improve cell membrane permeability.
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These reactivity features make 2-Chloro-6-trifluoromethylbenzothiazole a valuable scaffold

in drug discovery. Benzothiazole derivatives have been reported to exhibit a wide range of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The

trifluoromethyl group is a common motif in many pharmaceuticals, as it can improve metabolic

stability and binding affinity to biological targets.

Role as a Pharmacophore in Drug Design
The 2-substituted-6-trifluoromethylbenzothiazole scaffold can be considered a key

pharmacophore in the design of new therapeutic agents. By modifying the substituent at the 2-

position, researchers can modulate the biological activity and selectivity of the resulting

compounds.
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Caption: Role of 2-Chloro-6-trifluoromethylbenzothiazole in generating bioactive derivatives.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-
Chloro-6-trifluoromethylbenzothiazole. While a specific Safety Data Sheet (SDS) for this
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compound is not readily available in the public domain, general guidelines for handling similar

halogenated aromatic compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

Conclusion
2-Chloro-6-trifluoromethylbenzothiazole is a key synthetic intermediate with significant

potential in the field of medicinal chemistry. Its well-defined synthesis, versatile reactivity, and

the desirable physicochemical properties imparted by the trifluoromethyl group make it an

attractive starting material for the development of novel therapeutic agents. This technical

guide has provided a comprehensive overview of its synthesis, properties, applications, and

handling, serving as a valuable resource for researchers and scientists working in drug

discovery and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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